N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a psoralen derivative characterized by a tetramethyl-substituted furochromen core linked to a propanamide side chain terminating in a 4-hydroxyphenyl ethyl group. The 4-hydroxyphenyl group introduces hydrogen-bonding capacity, which may influence solubility and target interactions .
Properties
Molecular Formula |
C26H27NO5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C26H27NO5/c1-14-17(4)31-24-16(3)25-22(13-21(14)24)15(2)20(26(30)32-25)9-10-23(29)27-12-11-18-5-7-19(28)8-6-18/h5-8,13,28H,9-12H2,1-4H3,(H,27,29) |
InChI Key |
YSXRMGZUESXKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=C(C=C4)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, including the formation of the furochromenyl core and the subsequent attachment of the hydroxyphenyl and propanamide groups. Common synthetic routes may include:
Formation of the Furochromenyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl structure.
Attachment of the Hydroxyphenyl Group: This step may involve the use of coupling reactions, such as Suzuki or Heck coupling, to attach the hydroxyphenyl group to the furochromenyl core.
Formation of the Propanamide Group: This step involves the reaction of the intermediate compound with propanoyl chloride or a similar reagent to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the furochromenyl moiety can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can undergo substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether and ester derivatives.
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with various molecular targets and pathways. The hydroxyphenyl group may act as an antioxidant by scavenging free radicals, while the furochromenyl moiety may interact with specific enzymes or receptors to exert its biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Core Modifications
The furochromen core in the target compound is substituted with methyl groups at positions 2, 3, 5, and 7. This distinguishes it from analogs with fewer methyl groups or alternative substituents:
Side Chain Variations
The propanamide linker in the target compound contrasts with sulfonohydrazide, acetyl, or ester-based side chains in analogs:
- Compound 86 (): Contains a cynomethyl-acetamide group, offering a shorter linker and different hydrogen-bonding profile .
Substituent Effects on the Aromatic Ring
The 4-hydroxyphenyl ethyl group in the target compound differs from halogenated or non-polar analogs:
Physicochemical Properties
Key Observations :
- The target compound’s hydroxyl group likely increases aqueous solubility compared to halogenated analogs (e.g., ).
- Sulfonohydrazide derivatives (I-10 to I-15) exhibit higher molecular weights and melting points due to increased polarity and crystallinity .
Research Implications
- Bioactivity: While fungicidal data are available for sulfonohydrazide analogs (), the target compound’s bioactivity remains unexplored. Its hydroxyphenyl group may enhance interactions with biological targets like enzymes or receptors .
- Drug Design : The tetramethyl core and propanamide linker offer a balance of lipophilicity and hydrogen-bonding capacity, making the compound a candidate for further pharmacokinetic studies .
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₃₄H₄₅N₁O₈
- Molecular Weight : 605.74 g/mol
The chemical structure features a furochromene moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that furochromenes can scavenge free radicals effectively, which is crucial in protecting cells from oxidative stress. The antioxidant activity can be attributed to the presence of hydroxyphenyl groups that enhance electron donation capabilities.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been supported by studies demonstrating its ability to inhibit key inflammatory mediators. Specifically, it has been shown to reduce the activity of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in the inflammatory response. The inhibition of these enzymes suggests a mechanism through which the compound may exert protective effects against chronic inflammatory diseases.
Cytotoxicity Against Cancer Cells
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against breast cancer cell lines (MCF-7), with IC₅₀ values indicating moderate cytotoxicity. Such findings suggest potential applications in cancer therapy.
Case Studies and Research Findings
-
Study on Antioxidant and Anti-inflammatory Properties :
- Objective : To evaluate the antioxidant capacity and anti-inflammatory effects of furochromene derivatives.
- Findings : The study found that derivatives exhibited significant inhibition of COX enzymes and showed strong radical scavenging activity. This supports the notion that this compound may possess similar activities .
- Cytotoxicity Assessment :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
